methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate
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Overview
Description
Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an amide linkage, and an aromatic ring with an acetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate typically involves the reaction of 4-acetylaniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate
- Methyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate
- Methyl 3-[(4-nitrophenyl)amino]-3-oxopropanoate
Uniqueness
Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate is unique due to the presence of the acetyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 3-(4-acetylanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)9-3-5-10(6-4-9)13-11(15)7-12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOWAZYQQTPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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